molecular formula C13H16FNO2 B11870439 tert-Butyl 7-fluoroindoline-1-carboxylate

tert-Butyl 7-fluoroindoline-1-carboxylate

Cat. No.: B11870439
M. Wt: 237.27 g/mol
InChI Key: BHYLZFKJMPCFOP-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoroindoline-1-carboxylate is a fluorinated indoline derivative. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities. The tert-butyl group and the fluorine atom in this compound contribute to its unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 7-fluoroindoline-1-carboxylate can be synthesized starting from commercially available indoline derivativesFor instance, the synthesis might start with the formylation of an indoline derivative, followed by reduction and protection steps to introduce the tert-butyl group . The fluorine atom can be introduced using electrophilic fluorination reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and ensure the selective formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-fluoroindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

tert-Butyl 7-fluoroindoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoroindoline-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, influencing various biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-fluoroindoline-1-carboxylate is unique due to the presence of both the tert-butyl group and the fluorine atom, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

tert-butyl 7-fluoro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3

InChI Key

BHYLZFKJMPCFOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)F

Origin of Product

United States

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